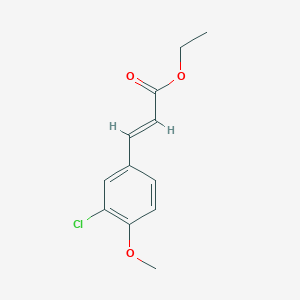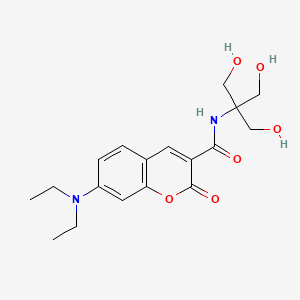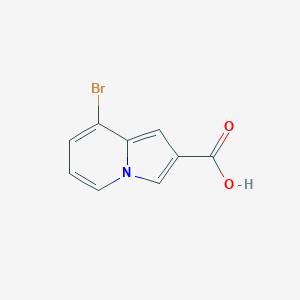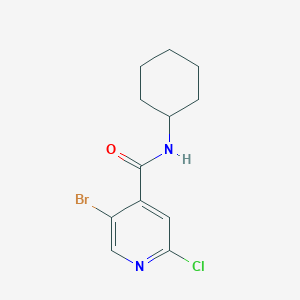
7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt; min. 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, or 7-HCB-DETA, is an important reagent used in a variety of laboratory experiments. The compound is a derivative of cholesterol, which is the primary sterol in animal tissues and a major component of the human body. 7-HCB-DETA has a wide range of applications, from medical research to industrial synthesis.
Wissenschaftliche Forschungsanwendungen
pH-Sensitive Polymorphism and Vesicle Formation
Cholesteryl hemisuccinate (CHEMS), an acidic cholesterol ester that closely relates to the structure of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, exhibits pH-sensitive polymorphism. It is capable of self-assembling into bilayers in alkaline and neutral aqueous media. This property is utilized to form pH-sensitive fusogenic vesicles, especially in mixtures with dioleoylphosphatidylethanolamine (DOPE). These vesicles are promising for targeted drug delivery systems, as they can fuse with cell membranes at specific pH levels. Below pH 4.3, vesicles composed of CHEMS undergo fusion, indicating its potential for targeted therapy applications where pH changes are significant, such as tumor environments (Hafez & Cullis, 2000).
Corrosion Inhibition and Surface Activity
Diethanolamine (DEA) and its salts, components of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, demonstrate various industrial applications due to their surface activity. These compounds serve as surfactants, emulsifying agents, and corrosion inhibitors in several industries, including cosmetics. Their safety and utility in formulations have been affirmed, suggesting their application potential beyond biological systems into materials science (Fiume et al., 2017).
Liquid Crystalline Properties and Materials Science
Diethanolamine-based dendrimers, incorporating structures related to 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, have been synthesized to exhibit liquid crystalline properties. These dendrimers contain nitroazobenzene units and show potential for advanced materials applications, including optical and electronic devices. Their ability to form mesogen-functionalized dendrimers, investigated through polarizing optical microscopy (POM) and differential scanning calorimetry (DSC), highlights their relevance in developing new materials with specific optical and thermal properties (Didehban et al., 2009).
Liposome Targeting and Drug Delivery
Cholesteryl derivatives, similar to the constituents of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, are utilized for bone targeting through liposome formulations. These targeted liposomes, designed for the treatment of bone-related diseases, aim to enhance therapeutic efficacy while minimizing systemic side effects. The incorporation of bisphosphonate-targeted moieties, like cholesteryl derivatives, shows promising results in achieving high affinity for hydroxyapatite, the main constituent of bone. This application underscores the potential of such compounds in the selective delivery of drugs to bone tissues, offering a strategic approach to treating osteoporosis and other bone disorders (Hengst et al., 2007).
Eigenschaften
IUPAC Name |
2-aminoethanol;4-[[(3S,7S,8S,9R,10R,13R,14R,17R)-7-(3-carboxypropanoyloxy)-8,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8.C2H7NO/c1-22(2)8-7-9-23(3)26-10-11-27-35(26,5)19-17-28-34(4)18-16-25(43-32(41)14-12-30(37)38)20-24(34)21-29(36(27,28)6)44-33(42)15-13-31(39)40;3-1-2-4/h21-23,25-29H,7-20H2,1-6H3,(H,37,38)(H,39,40);4H,1-3H2/t23-,25+,26-,27-,28-,29+,34+,35-,36+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQDZZHBKIWLHY-BYLIBKKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2(C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminoethanol;4-[[(3S,7S,8S,9R,10R,13R,14R,17R)-7-(3-carboxypropanoyloxy)-8,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)


![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)



![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)



